BMS-536924

Vue d'ensemble

Description

BMS-536924 est un inhibiteur puissant et de petite taille du récepteur du facteur de croissance insulinique de type 1. Il est connu pour sa capacité à inhiber l'activité catalytique du récepteur du facteur de croissance insulinique de type 1 et ses composants de signalisation en aval tels que Akt et MAPK dans les cellules. Ce composé a montré des activités anticancéreuses significatives dans des modèles précliniques, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .

Applications De Recherche Scientifique

BMS-536924 has been extensively studied for its anticancer properties. It has shown efficacy in inhibiting the growth of various human cancer cell lines, including colon, breast, lung, pancreas, prostate, sarcoma, and multiple myeloma. In vivo studies have demonstrated its ability to inhibit tumor growth in insulin-like growth factor-1 receptor-dependent tumor models and a broad range of human tumor xenografts .

Additionally, this compound has been investigated for its potential to overcome resistance to temozolomide in glioma cells. It has been found to reduce the viability and migration of temozolomide-resistant glioma cells in vitro and suppress tumor growth in vivo .

Mécanisme D'action

Target of Action

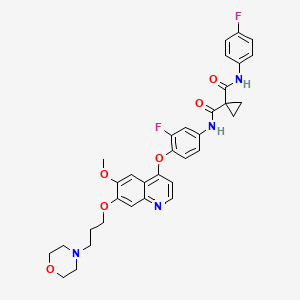

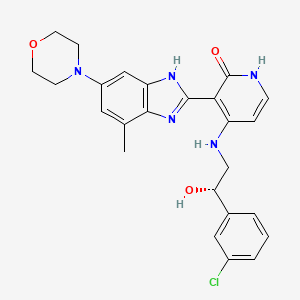

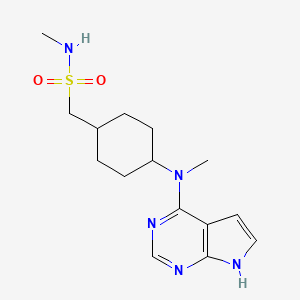

BMS-536924, also known as 40E3AZG1MX, BMS 536924, BMS536924, or 4-[[(2S)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]-3-[7-methyl-5-(4-morpholinyl)-1H-benzimidazol-2-yl]-2(1H)-pyridinone, is a potent inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Insulin Receptor (IR) . These receptors are transmembrane tyrosine kinase growth factor receptors that play a critical role in mitogenesis and survival in a variety of human tumor cells .

Mode of Action

This compound acts as an ATP-competitive inhibitor of IGF-1R and IR . It inhibits the catalytic activity of IGF-1R and IR, thereby blocking the autophosphorylation of these receptors . This inhibition disrupts the downstream signaling components such as Akt and MAPK .

Biochemical Pathways

The inhibition of IGF-1R and IR by this compound affects several biochemical pathways. It reduces the phosphorylation of AKT and S6 ribosomal protein, which are key components of the PI3K/AKT/mTOR pathway . This pathway is crucial for cell survival, proliferation, and metabolism. By inhibiting this pathway, this compound can induce G1 arrest and apoptosis in cancer cells .

Result of Action

This compound has been shown to inhibit proliferation in a wide variety of human cancer cell lines including colon, breast, lung, pancreas, prostate, sarcoma, and multiple myeloma . It induces cell death by apoptosis, as suggested by the increase in PARP-1 cleavage . It also induces DNA damage, as demonstrated by the increased phosphorylation of histone H2AX .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of insulin or IGF-1 can affect the activity of this compound due to its target receptors’ role in insulin and IGF-1 signaling . Furthermore, the compound’s efficacy can be influenced by the tumor microenvironment, including factors such as hypoxia, acidity, and the presence of certain cytokines and growth factors.

Analyse Biochimique

Biochemical Properties

BMS-536924 plays a significant role in biochemical reactions by inhibiting the catalytic activity of the insulin-like growth factor-1 receptor and insulin receptor. It interacts with these receptors by blocking their autophosphorylation and downstream signaling components such as MEK1/2 and Akt . This inhibition leads to a reduction in cell proliferation and induces apoptosis in various cancer cell lines, including colon, breast, lung, pancreas, prostate, sarcoma, and multiple myeloma . The nature of these interactions involves binding to the ATP-binding site of the receptors, thereby preventing their activation and subsequent signaling.

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. In cancer cells, it inhibits cell proliferation and induces apoptosis by blocking the insulin-like growth factor-1 receptor and insulin receptor signaling pathways . This compound also affects cell signaling pathways by reducing the levels of phosphorylated Akt and MEK1/2, which are crucial for cell survival and proliferation . Additionally, this compound has been shown to sensitize cancer cells to other therapeutic agents, such as PARP inhibitors, by enhancing DNA damage and promoting cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the ATP-binding site of the insulin-like growth factor-1 receptor and insulin receptor, thereby inhibiting their autophosphorylation and activation . This inhibition leads to a decrease in downstream signaling through pathways such as MEK1/2 and Akt, which are essential for cell proliferation and survival . Furthermore, this compound induces apoptosis by promoting the cleavage of PARP-1 and increasing the phosphorylation of histone H2AX, indicating DNA damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits a time-dependent inhibitory effect on cell survival, with prolonged exposure leading to increased apoptosis and DNA damage In vitro studies have shown that the compound maintains its inhibitory activity over extended periods, suggesting its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including weight loss and organ damage . Threshold effects have been observed, where a minimum effective dose is required to achieve significant inhibition of tumor growth, while doses above this threshold do not necessarily result in proportional increases in efficacy .

Metabolic Pathways

This compound is involved in metabolic pathways related to the insulin-like growth factor-1 receptor and insulin receptor signaling. It interacts with enzymes and cofactors involved in these pathways, leading to alterations in metabolic flux and metabolite levels . The compound’s inhibition of the insulin-like growth factor-1 receptor and insulin receptor results in decreased glucose uptake and metabolism, which can affect overall cellular energy balance and metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . This compound has been shown to accumulate in tumor tissues, where it exerts its inhibitory effects on the insulin-like growth factor-1 receptor and insulin receptor signaling pathways . The compound’s distribution within the body is influenced by factors such as tissue permeability and binding affinity to plasma proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized to the cytoplasm, where it interacts with the insulin-like growth factor-1 receptor and insulin receptor . Post-translational modifications, such as phosphorylation, may influence its targeting to specific cellular compartments or organelles . The subcellular localization of this compound is crucial for its ability to effectively inhibit the insulin-like growth factor-1 receptor and insulin receptor signaling pathways and induce apoptosis in cancer cells .

Méthodes De Préparation

BMS-536924 a été identifié dans un programme de recherche visant à développer des inhibiteurs de petite taille, compétitifs pour l'ATP, du récepteur du facteur de croissance insulinique de type 1. La synthèse implique plusieurs étapes, notamment la formation d'un noyau benzimidazole et des modifications ultérieures pour introduire les groupes fonctionnels nécessaires. Les voies synthétiques exactes et les conditions réactionnelles sont exclusives et ne sont pas divulguées publiquement en détail .

Analyse Des Réactions Chimiques

BMS-536924 subit diverses réactions chimiques, impliquant principalement ses groupes fonctionnels. Les réactions courantes comprennent :

Oxydation : Le groupe hydroxyle peut être oxydé dans des conditions spécifiques.

Réduction : Le groupe nitro, s'il est présent, peut être réduit en une amine.

Substitution : L'atome de chlore peut être substitué par d'autres nucléophiles dans des conditions appropriées.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme les amines. Les principaux produits formés dépendent des conditions réactionnelles et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

This compound a été largement étudié pour ses propriétés anticancéreuses. Il a montré son efficacité dans l'inhibition de la croissance de diverses lignées de cellules cancéreuses humaines, notamment le côlon, le sein, le poumon, le pancréas, la prostate, le sarcome et le myélome multiple. Des études in vivo ont démontré sa capacité à inhiber la croissance tumorale dans des modèles tumoraux dépendants du récepteur du facteur de croissance insulinique de type 1 et dans un large éventail de xénogreffes tumorales humaines .

De plus, this compound a été étudié pour son potentiel à surmonter la résistance au témozolomide dans les cellules gliomateuses. Il a été constaté qu'il réduisait la viabilité et la migration des cellules gliomateuses résistantes au témozolomide in vitro et qu'il supprimait la croissance tumorale in vivo .

Mécanisme d'action

This compound exerce ses effets en inhibant la kinase du récepteur du facteur de croissance insulinique de type 1 et le récepteur de l'insuline. Il bloque l'autophosphorylation de ces récepteurs et la signalisation en aval via les voies MEK1/2 et Akt. Cette inhibition entraîne un arrêt en G1 et l'apoptose dans les cellules de leucémie myéloblastique et d'autres types tumoraux .

Comparaison Avec Des Composés Similaires

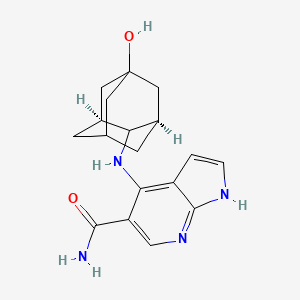

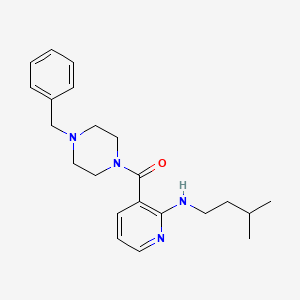

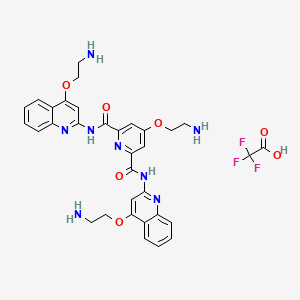

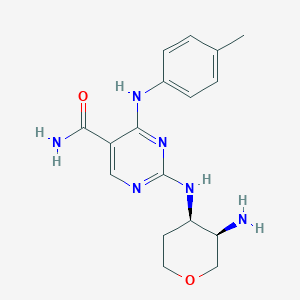

BMS-536924 est unique en son genre par son double inhibition du récepteur du facteur de croissance insulinique de type 1 et du récepteur de l'insuline. Des composés similaires comprennent :

NVP-AEW541 : Un autre inhibiteur du récepteur du facteur de croissance insulinique de type 1 avec une structure chimique différente.

OSI-906 : Un double inhibiteur du récepteur du facteur de croissance insulinique de type 1 et du récepteur de l'insuline, similaire à this compound mais avec des propriétés pharmacocinétiques différentes.

AG-1024 : Un inhibiteur du récepteur du facteur de croissance insulinique de type 1 avec des cibles moléculaires et des voies distinctes.

This compound se démarque par son activité anticancéreuse puissante et sa capacité à surmonter la résistance aux médicaments dans certains types de cancer .

Propriétés

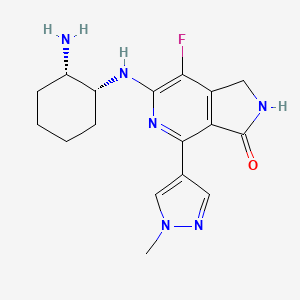

IUPAC Name |

4-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-(4-methyl-6-morpholin-4-yl-1H-benzimidazol-2-yl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26ClN5O3/c1-15-11-18(31-7-9-34-10-8-31)13-20-23(15)30-24(29-20)22-19(5-6-27-25(22)33)28-14-21(32)16-3-2-4-17(26)12-16/h2-6,11-13,21,32H,7-10,14H2,1H3,(H,29,30)(H2,27,28,33)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWVZORIKUNOTCS-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(N2)C3=C(C=CNC3=O)NCC(C4=CC(=CC=C4)Cl)O)N5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC2=C1N=C(N2)C3=C(C=CNC3=O)NC[C@H](C4=CC(=CC=C4)Cl)O)N5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

468740-43-4 | |

| Record name | BMS-536924 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0468740434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-536924 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40E3AZG1MX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of BMS-536924?

A: this compound functions as an ATP-competitive inhibitor of both IGF-1R and InsR tyrosine kinases. [, ] This means it binds to the ATP-binding site of these receptors, preventing ATP from binding and, in turn, inhibiting their kinase activity.

Q2: What are the downstream effects of inhibiting IGF-1R and InsR with this compound?

A: Inhibiting IGF-1R and InsR with this compound disrupts their downstream signaling pathways. This leads to a decrease in the activation of key signaling molecules like Akt and MAPK, which are involved in cell proliferation, survival, and migration. [, , ]

Q3: How does this compound impact cell cycle progression?

A: In vitro studies have shown that this compound induces cell cycle arrest in the G0/G1 phase in certain cancer cell lines, effectively halting their progression through the cell cycle and limiting their ability to proliferate. []

Q4: Can this compound induce apoptosis in cancer cells?

A: Yes, research has shown that this compound can induce apoptosis in various cancer cell lines, including temozolomide-resistant glioma cells and breast cancer cells. [, ]

Q5: What is the molecular formula and weight of this compound?

A5: While the provided research papers don't explicitly state the molecular formula and weight, these can be determined from the provided IUPAC name: 4-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-[7-methyl-5-(4-morpholinyl)-1H-benzimidazol-2-yl]-2(1H)-pyridinone. Based on this name, the molecular formula is C26H27ClN6O3 and the molecular weight is 506.98 g/mol.

Q6: Is there any spectroscopic data available for this compound?

A6: The provided research papers do not provide detailed spectroscopic data for this compound.

Q7: Are there studies on this compound's material compatibility and stability?

A7: The provided research focuses on this compound's biological activity and doesn’t delve into its material compatibility and stability.

Q8: Does this compound possess any catalytic properties?

A8: this compound is primarily investigated for its inhibitory activity against IGF-1R and InsR. There are no reports of catalytic properties associated with this compound.

Q9: Have computational chemistry studies been conducted on this compound?

A9: While computational methods might have been employed in the discovery and optimization of this compound, the provided research papers do not discuss specific computational chemistry studies.

Q10: How do structural modifications affect the activity of this compound?

A: The development of BMS-665351 from this compound highlights the impact of structural modification. BMS-665351 retains IGF-1R inhibitory activity while losing its PXR activity, demonstrating the possibility of fine-tuning properties through SAR studies. []

Q11: Are there established formulation strategies to enhance this compound's properties?

A11: The provided research papers primarily focus on the in vitro and in vivo activity of this compound and do not discuss specific formulation strategies.

Q12: What is known about the SHE (Safety, Health, and Environment) regulations surrounding this compound?

A12: The provided research papers primarily focus on the compound's biological activity and do not delve into specific SHE regulations. As a research compound, it is crucial to follow all relevant safety guidelines and regulations.

Q13: What is the pharmacokinetic profile of this compound?

A: Studies have shown that this compound exhibits favorable pharmacokinetic properties in preclinical models, including oral bioavailability and a reasonable half-life, supporting its potential as a therapeutic agent. [, ]

Q14: What is the pharmacodynamic profile of this compound?

A: this compound demonstrates target engagement and downstream pathway modulation in both in vitro and in vivo models, supporting its pharmacodynamic activity. [, , ]

Q15: Has this compound shown efficacy in preclinical cancer models?

A: Yes, this compound has demonstrated antitumor activity in various preclinical cancer models, including sarcoma, prostate cancer, colon cancer, pancreatic cancer, and multiple myeloma. [, ]

Q16: What mechanisms of resistance to this compound have been identified?

A16: Research has identified several potential resistance mechanisms to this compound. These include:

- Upregulation of BCRP (Breast Cancer Resistance Protein): This efflux pump can reduce intracellular accumulation of this compound, leading to decreased sensitivity. [, ]

- Activation of Alternative Signaling Pathways: Overexpression of EGFR and HER family receptors, along with their ligands, can lead to resistance by activating alternative signaling pathways that bypass IGF-1R inhibition. [, , ]

- Increased IGFBP Expression: Elevated levels of certain IGF binding proteins, particularly IGFBP-3 and IGFBP-5, have been linked to resistance to this compound. [, ]

Q17: Can you elaborate on the role of IGFBPs in mediating resistance to this compound?

A: IGFBPs bind to IGFs and modulate their interaction with IGF-1R. High IGFBP-3 expression is associated with resistance in some sarcoma cell lines. [] In breast cancer models, increased IGFBP-5 expression confers resistance to this compound, potentially by sequestering IGFs and preventing their binding to IGF-1R. []

Q18: What toxicological data is available for this compound?

A18: The provided research papers primarily focus on preclinical studies and do not provide detailed toxicological data.

Q19: Have there been attempts to develop targeted drug delivery strategies for this compound?

A19: The provided research papers primarily focus on the compound's basic mechanism of action and preclinical efficacy and do not explore targeted drug delivery strategies.

Q20: Are there identified biomarkers to predict this compound efficacy?

A20: Several potential biomarkers have been investigated, including:

- IGF-IR Expression and Activation: High IGF-IR expression and activation status, measured by phosphorylation, may predict sensitivity to this compound in some cancers. [, , ]

- IGFBP Expression Ratios: The ratio of IGFBP-5 to IGFBP-4 (BPR) has shown promise as a potential biomarker for predicting response to this compound in breast cancer models. []

- AFP Production: In hepatocellular carcinoma cell lines, sensitivity to this compound was linked to alpha-fetoprotein (AFP) production, suggesting AFP could be a potential biomarker in this cancer type. []

Q21: What analytical methods are used to characterize and quantify this compound?

A: The research papers mention techniques like MTS assays for cell viability, western blotting for protein analysis, and fluorescence microscopy for visualizing cellular accumulation. [] Specific details about characterization and quantification methods are not extensively discussed.

Q22: What is the environmental impact of this compound?

A22: The provided research focuses primarily on the compound's biological activity and does not delve into its environmental impact.

Q23: Are there viable alternatives or substitutes for this compound?

A: Several other IGF-1R inhibitors are under development or in clinical trials, including monoclonal antibodies and other small molecule inhibitors. [, ] The choice of therapy would depend on the specific clinical context and patient characteristics.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dicyclopropyl-7-[(1,5-dimethylpyrazol-3-yl)amino]-10-ethyl-3-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-11-carboxamide](/img/structure/B612035.png)

![2-amino-N-[2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-4-yl]phenyl]-3-phenylpropanamide;hydrochloride](/img/structure/B612051.png)